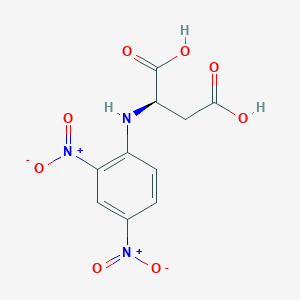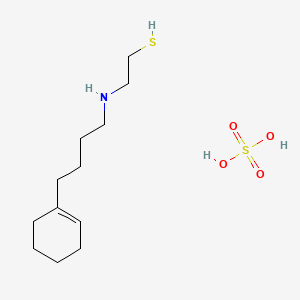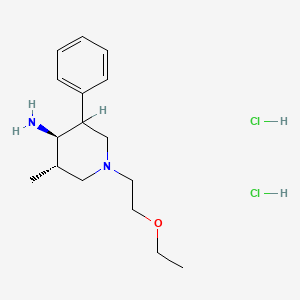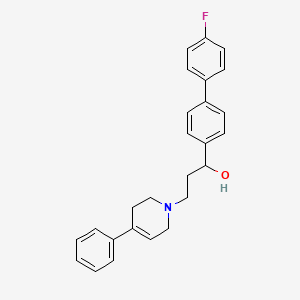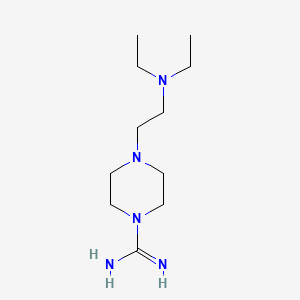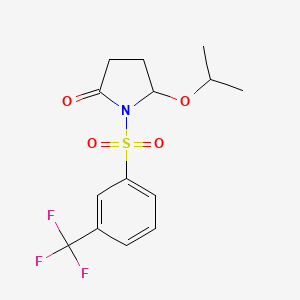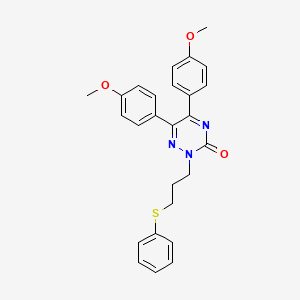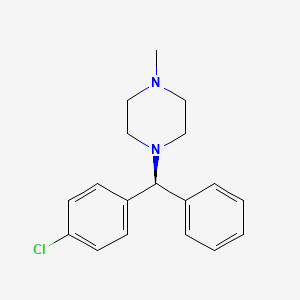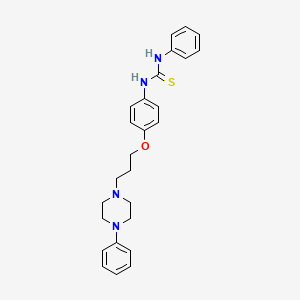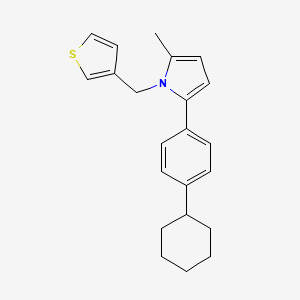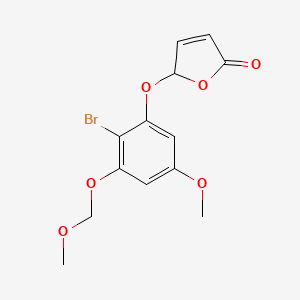
5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone is an organic compound that belongs to the class of furanones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Bromination: Introduction of the bromo group to the aromatic ring.
Methoxylation: Introduction of methoxy groups through methylation reactions.
Furanone Formation: Cyclization to form the furanone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the bromo group or other functional groups.
Substitution: Replacement of the bromo group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated compounds.
Substitution: Formation of substituted furanones with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets.
Medicine
In medicine, derivatives of furanones are often explored for their therapeutic potential. This compound could be a candidate for drug development studies.
Industry
In industry, furanones are used in the production of polymers, resins, and other materials. This compound may have applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Bromo-5-methoxyphenoxy)-2(5H)-furanone
- 5-(2-Bromo-3-(methoxymethoxy)phenoxy)-2(5H)-furanone
- 5-(2-Bromo-5-methoxy-3-(methoxy)phenoxy)-2(5H)-furanone
Uniqueness
The uniqueness of 5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This can affect its reactivity, stability, and interactions with biological targets.
Propriétés
Numéro CAS |
121980-57-2 |
|---|---|
Formule moléculaire |
C13H13BrO6 |
Poids moléculaire |
345.14 g/mol |
Nom IUPAC |
2-[2-bromo-5-methoxy-3-(methoxymethoxy)phenoxy]-2H-furan-5-one |
InChI |
InChI=1S/C13H13BrO6/c1-16-7-18-9-5-8(17-2)6-10(13(9)14)19-12-4-3-11(15)20-12/h3-6,12H,7H2,1-2H3 |
Clé InChI |
AZSQGLFNALCSCX-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C(=CC(=C1)OC)OC2C=CC(=O)O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


